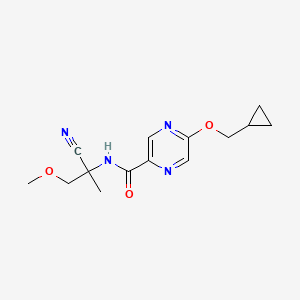
N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide, also known as CP-526,555, is a pyrazine carboxamide compound that has been studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific research studies.
Wirkmechanismus
The exact mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including synaptic transmission, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation and pain, and the induction of apoptosis. These effects are believed to be mediated by the compound's interaction with the α7 nicotinic acetylcholine receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide for lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of this receptor specifically, without interference from other receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on other physiological processes. Finally, there may be potential for the development of more potent analogs of this compound that could be used in future research studies.
Synthesemethoden
N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-5-cyclopropylmethoxypyrazine with N-(1-cyano-2-methoxy-1-methylethyl)acetamide. The reaction is typically carried out in the presence of a base and a solvent such as DMF or DMSO.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation and pain research has also shown promising results, with this compound demonstrating anti-inflammatory and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(8-15,9-20-2)18-13(19)11-5-17-12(6-16-11)21-7-10-3-4-10/h5-6,10H,3-4,7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCLYXUYBNVDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CN=C(C=N1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

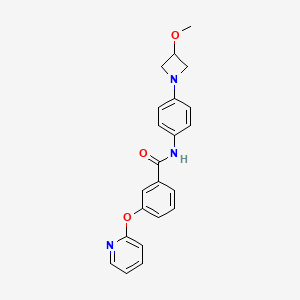
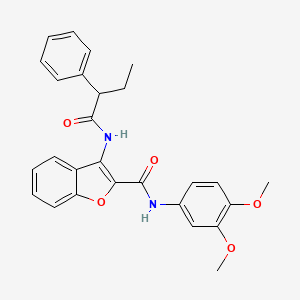
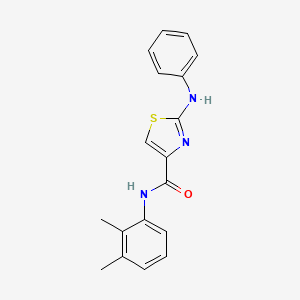
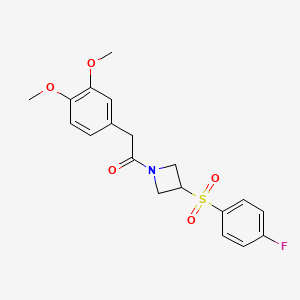

![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)
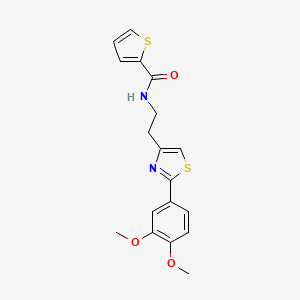
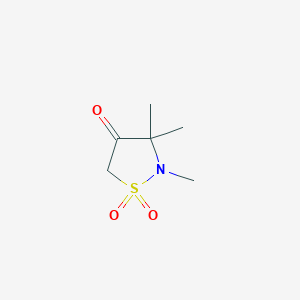
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)
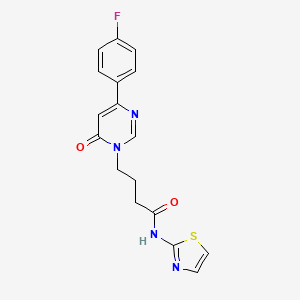
![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)
![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)